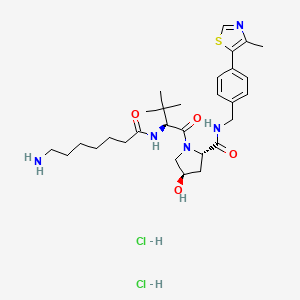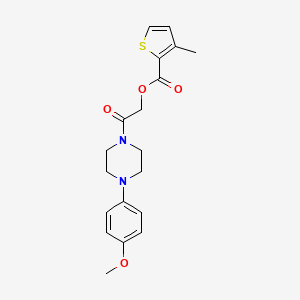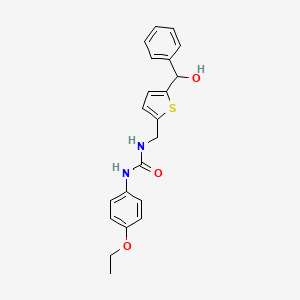
(S,R,S)-AHPC-C6-NH2 (dihydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S,R,S)-AHPC-C6-NH2 (dihydrochloride) is a synthetic derivative of the naturally occurring amino acid L-arginine. It is a prodrug that is used in scientific research to study the physiological and biochemical effects of the compound. It has been studied for its potential therapeutic effects in a variety of diseases, including cardiovascular diseases, diabetes, and neurological disorders. The purpose of
In Vivo
((S,R,S)-AHPC-C6-NH2 (dihydrochloride))-AHPC-C6-NH2 (dihydrochloride) has been used in a variety of in vivo studies to investigate its potential therapeutic effects. Studies have shown that it can decrease blood pressure in spontaneously hypertensive rats, reduce inflammation in mice, and improve cognitive function in rats. It has also been studied for its potential to reduce the risk of stroke and heart attack in humans.
In Vitro
((S,R,S)-AHPC-C6-NH2 (dihydrochloride))-AHPC-C6-NH2 (dihydrochloride) has been studied in a variety of in vitro studies to investigate its biochemical and physiological effects. Studies have shown that it can inhibit the production of nitric oxide, a key mediator of inflammation, and reduce the activity of the enzyme cyclooxygenase-2, which is involved in the production of pro-inflammatory molecules. It has also been shown to reduce the production of reactive oxygen species and free radicals, which can cause oxidative damage to cells.
Mécanisme D'action
Target of Action
The primary target of (S,R,S)-AHPC-C6-NH2 (dihydrochloride), also known as VH032-NH2 dihydrochloride, is the von Hippel-Lindau (VHL) protein . The VHL protein is a component of the E3 ubiquitin ligase complex, which plays a crucial role in the ubiquitin-proteasome system. This system is responsible for the degradation of specific proteins within the cell .
Mode of Action
(S,R,S)-AHPC-C6-NH2 (dihydrochloride) acts as a ligand that recruits the VHL protein . It can be connected to the ligand for another protein (e.g., BCR-ABL1) by a linker to form Proteolysis-Targeting Chimeras (PROTACs), such as GMB-475 . PROTACs are a class of drugs that work by tagging unwanted proteins for degradation .
Biochemical Pathways
The recruitment of the VHL protein by (S,R,S)-AHPC-C6-NH2 (dihydrochloride) affects the ubiquitin-proteasome pathway . When (S,R,S)-AHPC-C6-NH2 (dihydrochloride) forms a PROTAC with a ligand for a specific protein, it leads to the degradation of that protein. For example, GMB-475, a PROTAC formed with (S,R,S)-AHPC-C6-NH2 (dihydrochloride), induces the degradation of BCR-ABL1 .
Result of Action
The result of the action of (S,R,S)-AHPC-C6-NH2 (dihydrochloride) is the degradation of specific proteins within the cell. For instance, when it forms the PROTAC GMB-475, it leads to the degradation of BCR-ABL1 . BCR-ABL1 is a protein that is often overexpressed in certain types of leukemia, and its degradation could potentially lead to the treatment of these diseases .
Activité Biologique
((S,R,S)-AHPC-C6-NH2 (dihydrochloride))-AHPC-C6-NH2 (dihydrochloride) has been studied for its potential therapeutic effects in a variety of diseases. Studies have shown that it can reduce inflammation, improve cognitive function, and reduce the risk of stroke and heart attack in humans. It has also been studied for its potential to protect against cancer, reduce the risk of diabetes, and improve the symptoms of neurological disorders.
Biochemical and Physiological Effects
((S,R,S)-AHPC-C6-NH2 (dihydrochloride))-AHPC-C6-NH2 (dihydrochloride) has been studied for its potential biochemical and physiological effects. Studies have shown that it can inhibit the production of nitric oxide, reduce the activity of cyclooxygenase-2, reduce the production of reactive oxygen species and free radicals, and reduce inflammation. In addition, it can improve cognitive function and reduce the risk of stroke and heart attack in humans.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ((S,R,S)-AHPC-C6-NH2 (dihydrochloride))-AHPC-C6-NH2 (dihydrochloride) in laboratory experiments include its high specificity, its high yield, and its low cost. However, it is important to note that this compound has not been approved for use in humans and should only be used in laboratory experiments.
Orientations Futures
The potential therapeutic effects of ((S,R,S)-AHPC-C6-NH2 (dihydrochloride))-AHPC-C6-NH2 (dihydrochloride) are still being explored. Future research should focus on investigating the compound’s effects on a variety of diseases, including cancer, diabetes, and neurological disorders. In addition, further research should focus on understanding the mechanisms by which the compound exerts its effects, as well as its potential side effects. Finally, future studies should investigate the potential for ((S,R,S)-AHPC-C6-NH2 (dihydrochloride))-AHPC-C6-NH2 (dihydrochloride) to be used as a therapeutic agent in humans.
Méthodes De Synthèse
((S,R,S)-AHPC-C6-NH2 (dihydrochloride))-AHPC-C6-NH2 (dihydrochloride) is synthesized by a process called enzymatic hydrolysis. This method involves the use of an enzyme, such as trypsin, to cleave the amide bond between the two amino acids in the molecule. The resulting product is a dihydrochloride salt of ((S,R,S)-AHPC-C6-NH2 (dihydrochloride))-AHPC-C6-NH2. The reaction is highly specific and yields a high yield of the desired product.
Propriétés
IUPAC Name |
(2S,4R)-1-[(2S)-2-(7-aminoheptanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H43N5O4S.2ClH/c1-19-25(39-18-32-19)21-12-10-20(11-13-21)16-31-27(37)23-15-22(35)17-34(23)28(38)26(29(2,3)4)33-24(36)9-7-5-6-8-14-30;;/h10-13,18,22-23,26,35H,5-9,14-17,30H2,1-4H3,(H,31,37)(H,33,36);2*1H/t22-,23+,26-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSANZMUZMGYYAV-YIDZPDSYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCN)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCN)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H45Cl2N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 3-(8-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2877145.png)
![tert-butyl 4-((1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate](/img/structure/B2877147.png)

![4-chloro-N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]aniline](/img/structure/B2877149.png)
![2-Chloro-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]acetamide](/img/structure/B2877150.png)

![(2E)-2-[(4-chlorophenyl)sulfonyl]-3-(2-thienyl)prop-2-enenitrile](/img/structure/B2877154.png)
![3,5-dimorpholino-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B2877158.png)
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2877160.png)
![N-[(6-methoxypyridin-3-yl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B2877161.png)
![Phenyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate](/img/structure/B2877162.png)
![2-(5-amino-3-(methylthio)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2877163.png)
